4-Cyclopropyl-3-methylphenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-cyclopropyl-3-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
XXGHCSOXYBGREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2CC2 |
Origin of Product |
United States |
Greener Alkylation for the Methyl Group:
The introduction of the methyl group onto the phenol (B47542) ring is typically achieved via a Friedel-Crafts alkylation. Traditional methods often use stoichiometric amounts of Lewis acids (like AlCl₃) and hazardous alkylating agents, leading to significant waste. Greener alternatives focus on using solid acid catalysts or more benign alkylating agents.
| Parameter | Traditional Friedel-Crafts Alkylation | Greener Catalytic Alkylation |
| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic zeolites, clays, ion-exchange resins, MeSO₃H researcher.life |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Dimethyl carbonate) or solvent-free core.ac.uk |
| Waste | Large amounts of acidic, aqueous waste | Minimal waste, catalyst can often be recycled |
| Safety | Corrosive and moisture-sensitive reagents | More stable and less hazardous catalysts researcher.life |
Methanesulfonic acid (MeSO₃H), for example, has been used as a cost-effective, biodegradable, and transition-metal-free catalyst for the Friedel-Crafts alkylation of phenols, offering a more environmentally friendly pathway. researcher.life
Greener Cyclopropanation Strategies:
The synthesis of the cyclopropane (B1198618) ring is a critical step. Classic methods often involve highly reactive and hazardous reagents like diazoalkanes or Simmons-Smith reagents (diiodomethane and a zinc-copper couple), which have poor atom economy and pose significant safety risks. researchgate.netacs.orgnih.gov
Modern synthetic chemistry offers several greener alternatives for cyclopropanation:
Catalytic Methods: Transition-metal catalysts (e.g., based on copper, rhodium, iron, ruthenium) can mediate cyclopropanation using safer carbene precursors. researchgate.netresearchgate.netresearchgate.net Iron, being abundant and environmentally benign, is a particularly attractive choice. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, allowing reactions to proceed under mild conditions. acs.org Reductive cyclopropanation using bismuth-based photocatalysts and blue LED light has been demonstrated, even on substrates containing unprotected phenol (B47542) groups. nih.gov
Mechanochemistry: This approach involves conducting reactions in the solid state using mechanical force (e.g., grinding or milling), often eliminating the need for bulk solvents. researchgate.net A total mechano-synthesis has been developed for a key intermediate of Pitavastatin, which features a cyclopropyl (B3062369) group, highlighting the potential of this solvent-free technique for large-scale, sustainable manufacturing. researchgate.net
Alternative Reagents: The use of cyclopropylboronic acids or their derivatives in copper-catalyzed Chan-Lam reactions represents a direct and operationally simple method for the O- or N-cyclopropylation of phenols and related compounds, avoiding more hazardous reagents. acs.orgbeilstein-journals.org While this would form a cyclopropyl ether rather than a C-linked cyclopropane, it illustrates the trend towards safer functionalization reagents.
| Parameter | Traditional Cyclopropanation (e.g., Simmons-Smith) | Modern Photocatalytic Cyclopropanation | Modern Mechanochemical Cyclopropanation |
| Reagents | Diiodomethane, Zinc-Copper couple | Olefin, carbene precursor, photocatalyst (e.g., Bi-complex) nih.gov | Olefin, carbene precursor researchgate.net |
| Energy Input | Often requires heating | Visible light (e.g., blue LEDs) at ambient temperature nih.gov | Mechanical energy (milling/grinding) researchgate.net |
| Solvent | Ethereal solvents (e.g., Diethyl ether) | Common organic solvents (e.g., MeCN) acs.org | Solvent-free or minimal solvent researchgate.net |
| Safety | Pyrophoric reagents, exothermic reaction | Avoids highly energetic/toxic reagents | Reduced risk of fire/explosion from volatile solvents researchgate.net |
| Waste | Stoichiometric zinc iodide salts | Catalytic system minimizes inorganic waste | Minimal solvent and purification waste |
By integrating strategies such as sourcing phenols from biomass, employing solid acid catalysts for methylation, and utilizing modern photocatalytic or mechanochemical methods for cyclopropanation, the synthesis of 4-cyclopropyl-3-methylphenol can be designed to align closely with the principles of green chemistry, resulting in a more sustainable and environmentally responsible process.
Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 3 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-Cyclopropyl-3-methylphenol provides a precise count of the distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic region displays signals for three protons on the benzene (B151609) ring. The proton at C2 (H-2), positioned between the hydroxyl and methyl groups, is expected to appear as a singlet or a narrowly split doublet. The protons at C5 (H-5) and C6 (H-6) would likely appear as doublets, with their coupling constant reflecting their ortho relationship.
The aliphatic region is characterized by signals from the methyl and cyclopropyl (B3062369) groups. The methyl (CH₃) protons typically resonate as a sharp singlet. The cyclopropyl group presents a more complex system. The methine proton (CH) attached to the aromatic ring appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two distinct multiplets in the upfield region of the spectrum, a characteristic feature of cyclopropyl rings. researchgate.net The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OH | 4.5 - 5.5 | br s (broad singlet) |
| H-6 | 6.90 - 7.10 | d (doublet) |
| H-5 | 6.70 - 6.85 | d (doublet) |
| H-2 | 6.60 - 6.75 | s (singlet) |
| CH₃ | 2.15 - 2.25 | s (singlet) |
| Cyclopropyl CH | 1.75 - 1.90 | m (multiplet) |
| Cyclopropyl CH₂ | 0.85 - 1.00 | m (multiplet) |
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
The carbon bearing the hydroxyl group (C-1) is significantly deshielded and appears downfield. The other substituted aromatic carbons (C-3 and C-4) also show characteristic shifts. The unsubstituted aromatic carbons (C-2, C-5, C-6) resonate in the typical aromatic region. The carbon of the methyl group appears in the upfield alkyl region. The cyclopropyl group carbons also resonate in the upfield region, with the methine carbon appearing at a slightly lower field than the two equivalent methylene carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 152 - 155 |
| C-3 | 138 - 141 |
| C-4 | 130 - 133 |
| C-5 | 128 - 130 |
| C-2 | 124 - 126 |
| C-6 | 114 - 116 |
| CH₃ | 15 - 17 |
| Cyclopropyl CH | 14 - 16 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, key expected correlations would include cross-peaks between the ortho-coupled aromatic protons H-5 and H-6. Additionally, strong correlations would be observed between the cyclopropyl methine proton and the cyclopropyl methylene protons, as well as between the diastereotopic methylene protons themselves.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com It provides a definitive link between the ¹H and ¹³C assignments. For example, the signal for the methyl protons would correlate with the methyl carbon signal, and the signals for the aromatic protons (H-2, H-5, H-6) would correlate with their respective carbon signals (C-2, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methyl protons (CH₃) to the aromatic carbons C-2, C-3, and C-4.
Correlations from the cyclopropyl methine proton (CH) to the aromatic carbons C-3, C-4, and C-5.
Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-6.
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers valuable information about the compound in its crystalline or amorphous solid form. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can reveal details about molecular packing, conformation, and polymorphism. dtic.mil For substituted phenols, ¹³C ssNMR can be used to distinguish between different crystalline forms, as subtle changes in the crystal lattice can lead to measurable differences in carbon chemical shifts. nih.gov A solid-state NMR study of this compound could therefore provide insights into its solid-state structure and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which are averaged out in solution.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic group. libretexts.org The C-H stretching vibrations of the aromatic ring, methyl group, and cyclopropyl group would appear in the 2850-3100 cm⁻¹ range.
The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol (B47542) would be expected around 1200-1260 cm⁻¹. The presence of the cyclopropyl group can be identified by characteristic C-H stretching bands slightly above 3000 cm⁻¹ and ring deformation (breathing) modes.
Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. The C-H and C-C vibrations of the alkyl and cycloalkyl substituents would also be observable.
Table 3: Key IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 (Strong, broad in IR) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl/Cyclopropyl | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Phenol | 1200 - 1260 |
| C-H Bending | Methyl/Cyclopropyl | 1375 - 1465 |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of a molecule. Conformers, or conformational isomers, are stereoisomers that can be interconverted by rotation about single bonds. For this compound, rotation around the C-O bond of the phenol group and the C-C bond connecting the cyclopropyl group to the benzene ring can lead to different stable conformers.
The orientation of the cyclopropyl ring relative to the plane of the benzene ring (bisected vs. perpendicular) is a key conformational question. Studies on similar molecules like cyclopropylbenzene (B146485) have shown that the bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is often the most stable. researchgate.net Vibrational spectroscopy could confirm this by analyzing the frequencies of the cyclopropyl ring deformation modes.
Furthermore, the orientation of the phenolic hydroxyl (-OH) group can be influenced by intramolecular hydrogen bonding and steric interactions with the adjacent methyl group. The O-H stretching vibration is particularly sensitive to its environment. A free O-H stretch is expected in the range of 3600-3650 cm⁻¹, whereas participation in hydrogen bonding would lower this frequency. Analysis of the shape and position of the O-H band could provide insight into the preferred orientation of the hydroxyl group.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Phenolic O-H | O-H Stretch | 3650 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Methyl C-H | Asymmetric/Symmetric Stretch | 2975 - 2870 | Medium-Strong |
| Cyclopropyl C-H | C-H Stretch | 3100 - 2990 | Medium |
| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium-Strong |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |
| Cyclopropyl Ring | Ring Deformation ("Breathing") | 1250 - 800 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The π-electrons of the aromatic system can be excited to higher energy anti-bonding orbitals (π → π* transitions).
For benzene, these transitions occur at approximately 184 nm, 204 nm, and 256 nm. However, the substituents on the ring—hydroxyl (-OH), methyl (-CH₃), and cyclopropyl—all act as auxochromes. Auxochromes are groups that modify the absorption of a chromophore. The hydroxyl and alkyl groups are electron-donating, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). nih.gov
Phenol itself shows absorption maxima around 210 nm and 270 nm. docbrown.info The additional presence of the methyl and cyclopropyl groups on the ring in this compound is expected to cause a further slight bathochromic shift. Therefore, one would predict two primary absorption bands, likely in the regions of 210-225 nm and 270-285 nm. researchgate.net These correspond to the E2 and B2 bands in benzene, respectively, which are π → π* transitions.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Associated Band |
| π → π | Substituted Benzene Ring | ~ 210 - 225 | E-band (high intensity) |
| π → π | Substituted Benzene Ring | ~ 270 - 285 | B-band (lower intensity) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₂O. Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the expected monoisotopic mass can be calculated. This precise mass measurement is a critical first step in identifying an unknown compound or confirming the identity of a synthesized one.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O |
| Monoisotopic Mass (Calculated) | 148.08882 Da |
| Nominal Mass | 148 Da |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
For this compound (M⁺˙ at m/z 148), several key fragmentation pathways can be predicted. Phenolic compounds are known to exhibit stable molecular ions. libretexts.org A very common fragmentation for alkyl-substituted aromatics is benzylic cleavage. youtube.com Loss of a methyl radical (•CH₃) from the molecular ion would result in a stable ion at m/z 133. Another likely fragmentation is the loss of propene (C₃H₆) via rearrangement of the cyclopropyl group, leading to a fragment at m/z 106. The phenol moiety itself can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 120. libretexts.org
Table 4: Predicted MS/MS Fragmentation Pattern for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 148 | 133 | 15 (•CH₃) | [M - CH₃]⁺ |
| 148 | 120 | 28 (CO) | [M - CO]⁺˙ |
| 148 | 107 | 41 (•C₃H₅) | [M - C₃H₅]⁺ |
| 133 | 105 | 28 (CO) | [M - CH₃ - CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique would provide unequivocal data on bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds formed by the phenolic hydroxyl groups.
To date, a crystal structure for this compound has not been deposited in public crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model. nih.gov The data would confirm the planarity of the benzene ring, provide the precise geometry of the cyclopropyl and methyl substituents, and definitively establish the solid-state conformation, including the orientation of the cyclopropyl group relative to the aromatic ring. Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule would be expected to be a dominant feature of the crystal packing.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 6.0 |
| c (Å) | ~ 16.0 |
| β (°) | ~ 95 |
| Volume (ų) | ~ 810 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | O-H···O Hydrogen Bonding |
Single-Crystal X-ray Diffraction Analysis
The successful application of single-crystal X-ray diffraction hinges on the ability to grow a high-quality, single crystal of the compound. This process can be challenging and is often a rate-limiting step in structural studies. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.
A complete single-crystal X-ray diffraction analysis would typically yield the following critical information for this compound, which is currently unavailable:
| Crystallographic Parameter | Description | Data for this compound |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Not Available |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Not Available |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Not Available |
| Z Value | The number of molecules per unit cell. | Not Available |
| Calculated Density | The theoretical density of the crystal, derived from the molecular weight and unit cell volume. | Not Available |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Available |
Furthermore, this analysis would provide a detailed table of atomic coordinates, bond lengths, and bond angles for all atoms in the this compound molecule. This precise geometric information is the foundation for understanding the molecule's conformation and intramolecular interactions.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's stability, melting point, and solubility. For this compound, the phenolic hydroxyl group would be expected to play a dominant role in directing the crystal packing through hydrogen bonding.
A detailed analysis, were the crystal structure available, would involve identifying and quantifying these interactions. Key interactions would likely include:
Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, dimers, or more complex networks of molecules. The specific geometry of these hydrogen bonds (O-H···O distances and angles) would be a primary focus.
Without experimental data, any description of the crystal packing of this compound would be purely speculative.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
While single-crystal X-ray diffraction provides a static picture of the solid-state structure, other spectroscopic techniques offer complementary information about the molecule's structure and dynamics in different phases. A comprehensive characterization of this compound would involve integrating data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra would need to be consistent with the molecular structure determined by X-ray diffraction. For instance, the number of unique signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the asymmetric unit of the crystal.
IR Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the phenolic hydroxyl group, which would be expected to be broadened due to hydrogen bonding in the solid state.
Mass Spectrometry: MS provides the exact molecular weight of the compound, confirming its elemental composition.
The synergistic use of these techniques allows for a robust and complete structural elucidation. The crystallographic data provides the definitive solid-state structure, while spectroscopic methods confirm the integrity of the molecular structure in solution and provide further insights into its electronic and vibrational properties. In the absence of the foundational X-ray crystal structure for this compound, a truly integrative and comprehensive structural characterization remains incomplete.
Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropyl 3 Methylphenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for several important chemical transformations. Unlike aliphatic alcohols, the direct substitution or elimination of this hydroxyl group is generally not feasible due to the stability of the aromatic system. libretexts.org However, it readily participates in reactions such as esterification, etherification, oxidation, and hydrogen bonding.
The hydroxyl group of 4-Cyclopropyl-3-methylphenol can be converted into esters and ethers, which are common strategies for protecting the hydroxyl group or modifying the compound's properties. wikipedia.orgambeed.com
Esterification: Phenols can undergo esterification to form phenyl esters. wikipedia.org In the case of this compound, this typically involves reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium hydroxide. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent.
Reaction with Acid Chlorides: this compound + Acetyl chloride → 4-Cyclopropyl-3-methylphenyl acetate (B1210297) + HCl
Reaction with Acid Anhydrides: this compound + Acetic anhydride → 4-Cyclopropyl-3-methylphenyl acetate + Acetic acid wikipedia.org
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydride, NaH) to form the sodium phenoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.
Williamson Ether Synthesis: this compound + NaH → Sodium 4-cyclopropyl-3-methylphenoxide + H2 Sodium 4-cyclopropyl-3-methylphenoxide + Methyl iodide → 4-Cyclopropyl-3-methylanisole + NaI
Below is a table summarizing typical reagents for these transformations.
| Reaction Type | Reagent | Product Class |
| Esterification | Acid Chloride (e.g., Acetyl chloride) | Phenyl Ester |
| Esterification | Acid Anhydride (e.g., Acetic anhydride) | Phenyl Ester |
| Etherification | Alkyl Halide (e.g., Methyl iodide) + Strong Base (e.g., NaH) | Phenyl Ether |
Phenols are susceptible to oxidation, often yielding complex mixtures of products. However, under controlled conditions, they can be oxidized to form quinones. libretexts.orglibretexts.org The oxidation of a phenol typically involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring at the para position) to form a 1,4-benzoquinone (B44022) structure.
For this compound, oxidation would be expected to produce 4-cyclopropyl-3-methyl-1,2-benzoquinone or other quinone-like structures, depending on the oxidant used. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and chromic acid. wikipedia.orglibretexts.org The resulting quinone is a conjugated dicarbonyl compound with distinct spectroscopic properties useful for its identification.
The general pathway is: Phenol → Hydroquinone → Quinone
This redox cycle is crucial in biological systems, where ubiquinones (B1209410) (also known as coenzymes Q) act as biochemical oxidizing agents in electron-transfer processes. libretexts.org
The hydroxyl group of this compound enables it to participate in hydrogen bonding. It can act as a hydrogen bond donor through the hydroxyl proton and as a hydrogen bond acceptor via the lone pairs on the oxygen atom. fiveable.me This ability influences the compound's physical properties, such as its boiling point and solubility.
In studies of sterically hindered phenols, it has been shown that the hydroxyl group readily forms hydrogen bonds with suitable acceptors like dioxane or other alcohols. dtic.mil Similarly, this compound is expected to form intermolecular hydrogen bonds with itself in the solid or liquid state and with solvent molecules capable of hydrogen bonding. X-ray crystallography studies on similar phenolic compounds have confirmed the formation of adducts linked by O—H⋯N or O—H⋯O hydrogen bonds. nih.govresearchgate.net
Reactivity of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl, methyl, and cyclopropyl (B3062369) substituents.
The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmlsu.ac.inquora.com The methyl and cyclopropyl groups are also activating, ortho-, para-directing substituents. The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of these three groups.
The available positions for substitution are C2, C5, and C6.
Position C2: ortho to the hydroxyl group, meta to the methyl group, and meta to the cyclopropyl group.
Position C5: meta to the hydroxyl group, meta to the methyl group, and ortho to the cyclopropyl group.
Position C6: ortho to the hydroxyl group, ortho to the methyl group, and para to the cyclopropyl group.
The hydroxyl group is the strongest activator, and its directing effect will dominate. msu.edu Therefore, substitution is strongly favored at the positions ortho to it: C2 and C6.
Substitution at C6: This position is electronically favored as it is ortho to the strongly activating -OH group and ortho to the activating -CH₃ group.
Substitution at C2: This position is also electronically favored due to being ortho to the -OH group. However, it may be slightly sterically hindered by the adjacent methyl group at C3.
Therefore, a mixture of products is possible, but substitution at the C6 position is generally predicted to be the major pathway in reactions like halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu
| Position | Directing Effect of -OH | Directing Effect of -CH₃ | Directing Effect of -Cyclopropyl | Overall Favorability |
| C2 | ortho (Activating) | meta | meta | Favorable |
| C5 | meta | meta | ortho (Activating) | Less Favorable |
| C6 | ortho (Activating) | ortho (Activating) | para (Activating) | Most Favorable |
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.org
The phenolic hydroxyl group itself is acidic and would be deprotonated by the organolithium reagent, preventing ortho-metalation. To utilize a DoM strategy, the hydroxyl group must first be converted into a suitable DMG. baranlab.org Common DMGs derived from phenols include ethers (e.g., methoxy) and carbamates (e.g., -OCON(iPr)₂). organic-chemistry.org
For this compound, a synthetic sequence would be:
Protection/Derivatization: Convert the phenolic -OH into a DMG. For example, reaction with N,N-diisopropylcarbamoyl chloride would yield the corresponding carbamate (B1207046).
this compound → 4-Cyclopropyl-3-methylphenyl diisopropylcarbamate
Directed ortho-Metalation: Treatment of the carbamate derivative with an alkyllithium base (e.g., sec-butyllithium) in the presence of a chelating agent like TMEDA would lead to deprotonation at one of the ortho positions (C2 or C6). The carbamate group is a powerful DMG and would direct lithiation to these positions. baranlab.org
Electrophilic Quench: The resulting aryllithium intermediate can then be reacted with various electrophiles (e.g., I₂, CO₂, Me₃SiCl) to introduce a new substituent with high regioselectivity at the metalated position.
This strategy allows for precise functionalization of the aromatic ring at positions that might be difficult to access through conventional electrophilic aromatic substitution.
Reactions of the Cyclopropyl Moiety
Ring-Opening Reactions and Transformation Products
The high strain energy of the cyclopropane (B1198618) ring is a primary driver for its chemical transformations. Ring-opening can be initiated through several mechanisms, including radical, polar (electrophilic or nucleophilic), and metal-catalyzed pathways, leading to a variety of 1,3-difunctionalized products.
Radical Reactions: Homolytic cleavage of a C-C bond in the cyclopropyl ring can be initiated by radical species. For aryl cyclopropanes, this often occurs via single-electron oxidation, forming a reactive radical cation. This intermediate can then be trapped by nucleophiles, leading to 1,3-difunctionalized products. For instance, photocatalytic methods can generate these radical cations under mild conditions. uni-regensburg.denih.gov
Electrophilic Ring-Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile. In the case of aryl cyclopropanes, protonation can occur on the ring, but theoretical studies suggest that strong σ-acceptor groups can weaken the distal C-C bond (the bond opposite the aromatic substituent), making it susceptible to electrophilic cleavage. nih.gov
Lewis Acid-Catalyzed Reactions: Lewis acids activate the cyclopropane ring towards nucleophilic attack. Depending on the Lewis acid and the nucleophile, different products can be obtained. For example, with donor-acceptor cyclopropanes, Lewis acids like Bi(OTf)₃ can facilitate [3+2] cyclopentannulation reactions, while Sc(OTf)₃ can promote Friedel-Crafts-type additions. nih.gov Yb(OTf)₃ and Ga(OTf)₃ are also effective in catalyzing ring-opening cycloaddition cascades. uni-regensburg.de
Table 1: Potential Transformation Products from Cyclopropyl Ring-Opening of Aryl Cyclopropanes
| Reaction Type | Initiator/Catalyst | Potential Product Class | Reference Example |
|---|---|---|---|
| Photocatalytic 1,3-Oxyheteroarylation | Visible Light, Photocatalyst | β-Aryl Ketones | Reaction with azine N-oxides to yield β-pyridyl ketones. nih.gov |
| Lewis Acid-Catalyzed [3+2] Cycloaddition | Bi(OTf)₃ | Naphthalene-fused Cyclopentanes | Reaction of cyclopropane 1,1-dicarboxylates with 2-naphthols. nih.gov |
| Lewis Acid-Catalyzed Friedel-Crafts Addition | Sc(OTf)₃ | Functionalized Arenes | Reaction of cyclopropane 1,1-dicarboxylates with 2-naphthols. nih.gov |
| Brønsted Acid-Catalyzed Hydroarylation | Brønsted Acid / HFIP | 1,3-Diarylpropanes | Intermolecular C-C bond formation with arenes. researchgate.net |
Reactions at the Cyclopropyl-Aromatic Junction
The bond connecting the cyclopropyl ring to the phenol moiety can also be a site of reactivity, although it is generally robust. Cleavage of this bond is less common than ring-opening but can occur under specific, often harsh, conditions.
More prevalent are reactions on the aromatic ring that are influenced by the cyclopropyl substituent. The cyclopropyl group acts as an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to stabilize an adjacent positive charge through its unique electronic structure. For this compound, the powerful activating and directing effect of the hydroxyl group would dominate, directing incoming electrophiles primarily to the ortho positions (positions 2 and 6) relative to the -OH group. The steric hindrance from the adjacent cyclopropyl and methyl groups would likely favor substitution at the less hindered position 6.
Unusual distal bond cleavage (the C2-C3 bond of the cyclopropane) can be promoted by the presence of a strong σ-withdrawing group on the ring, a role that could be played by a protonated amine substituent in superacidic media. nih.gov This leads to regioselective ring opening away from the aromatic ring, which is contrary to the typical cleavage of the more substituted vicinal bond. nih.gov
Stereochemical Considerations in Cyclopropyl Reactions
Reactions involving the cyclopropyl ring can have significant stereochemical implications. When ring-opening occurs, new stereocenters can be formed. The stereochemical outcome is often dependent on the reaction mechanism and the catalyst used.
In many Lewis acid-catalyzed [3+2]-cycloaddition reactions of donor-acceptor cyclopropanes, a high degree of diastereoselectivity is observed. acs.org The approach of the nucleophile or dipolarophile is controlled by the existing substituents and the coordination to the chiral catalyst, if one is used. This allows for the synthesis of complex cyclic systems with defined stereochemistry. For this compound, any reaction that creates stereocenters from the cyclopropyl moiety would be influenced by the chiral environment created by the substituted aromatic ring, potentially leading to diastereomeric products.
Methyl Group Reactions and Transformations
The methyl group at the 3-position of the phenol ring exhibits reactivity typical of an alkyl group on an aromatic nucleus. Its transformations can be influenced by the presence of the activating hydroxyl and cyclopropyl groups.
Oxidation: The methyl group can be oxidized to a formyl or carboxylic acid group. This transformation often requires strong oxidizing agents. The oxidation of cresols can lead to the formation of highly oxygenated products, which is relevant in atmospheric chemistry and synthetic applications. copernicus.orgresearchgate.net
Halogenation: Free-radical halogenation can occur at the benzylic position of the methyl group under UV light, leading to a halomethyl derivative. This intermediate is a versatile synthon for further functionalization.
Coupling Reactions: The C-H bonds of the methyl group are generally unreactive, but under certain catalytic conditions, they could potentially participate in C-H activation and coupling reactions.
Investigation of Reaction Kinetics and Thermodynamics
The feasibility and rate of the reactions of this compound are governed by their kinetic and thermodynamic parameters.
Kinetics: The rate of cyclopropane ring-opening is highly dependent on the substituents and the reaction conditions. For cyclopropylcarbinyl radicals, which are intermediates in radical ring-opening, the rate constants are influenced by stabilizing substituents. For example, an α-phenyl group can affect the kinetics of the radical reaction. acs.org In polar reactions, the electrophilicity or nucleophilicity of the reagents plays a crucial role. Kinetic studies on electrophilic cyclopropanes show that reaction rates can be quantified and compared, providing insight into their reactivity. acs.org
Table 2: Illustrative Thermodynamic Data for Related Compounds
| Compound | Property | Value | Units | Reference |
|---|---|---|---|---|
| p-Cresol | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -128.9 ± 0.9 | kJ/mol | NIST WebBook nist.gov |
| p-Cresol | Standard Molar Entropy (gas, 298.15 K) | 359.8 ± 2.1 | J/mol·K | NIST WebBook nist.gov |
| m-Cresol (B1676322) | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -125.7 ± 0.9 | kJ/mol | NIST WebBook |
| o-Cresol | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -127.2 ± 0.9 | kJ/mol | NIST WebBook |
Catalysis in this compound Transformations
Catalysis is crucial for controlling the reactivity of this compound, enabling selective transformations under mild conditions.
Lewis and Brønsted Acid Catalysis: As mentioned, Lewis acids like Sc(OTf)₃, Bi(OTf)₃, and Yb(OTf)₃ are effective in promoting ring-opening and cycloaddition reactions of donor-acceptor cyclopropanes. uni-regensburg.denih.govresearchgate.net Brønsted acids, particularly in solvents like hexafluoroisopropanol (HFIP), can catalyze hydroarylation reactions even with less activated cyclopropanes. researchgate.net These catalysts would likely target the cyclopropyl moiety for activation.
Palladium Catalysis: Palladium complexes are exceptionally versatile catalysts for reactions involving aryl compounds and strained rings. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be used to synthesize the parent compound or to functionalize it further if a halide were present. nih.govlibretexts.org Furthermore, palladium catalysts are known to mediate cascade reactions involving the ring-opening of vinylcyclopropanes, which could be a potential transformation pathway if the phenolic hydroxyl group were appropriately modified. nih.gov
Oxidative Coupling Catalysis: The phenol moiety itself is a substrate for catalytic oxidative coupling reactions. Various metal catalysts can promote the coupling of phenol units to form biphenols or more complex polyphenolic structures. nih.gov Such reactions on this compound would likely occur at the positions ortho and para to the hydroxyl group, leading to dimerization or polymerization. nih.govrsc.org
Computational and Theoretical Chemistry Studies of 4 Cyclopropyl 3 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No specific studies using quantum chemical calculations to determine the electronic structure and molecular geometry of 4-cyclopropyl-3-methylphenol have been found.
Density Functional Theory (DFT) Studies
There are no published Density Functional Theory (DFT) studies that report on the optimized geometry, electronic properties (such as HOMO-LUMO gap), or reactivity descriptors for this compound.
Ab Initio Methods and Basis Set Selection
Information regarding the use of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, for the study of this compound is not available. Consequently, details on the selection of appropriate basis sets for this compound are also absent from the scientific literature.
Conformational Analysis and Energy Minima Determination
A conformational analysis to identify the stable conformers and determine the global and local energy minima of this compound has not been reported. Such studies would typically involve mapping the potential energy surface by rotating the cyclopropyl (B3062369) and hydroxyl groups, but this has not been documented for this specific molecule.
Spectroscopic Property Prediction and Correlation with Experimental Data
There are no computational studies that predict the spectroscopic properties of this compound and correlate them with experimental data.
Computational NMR Chemical Shift Prediction
No research has been found that details the prediction of ¹H and ¹³C NMR chemical shifts for this compound using computational methods like GIAO (Gauge-Including Atomic Orbital).
Vibrational Frequency Calculation and IR/Raman Spectra Simulation
Calculations of the vibrational frequencies and the simulation of the infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. Such studies would provide theoretical assignments for the vibrational modes of the molecule.
UV-Vis Absorption Spectra Modeling
The electronic absorption spectrum of a molecule is dictated by the transitions between its electronic energy levels. Computational chemistry offers tools to model these transitions and predict the UV-Vis absorption spectra. For this compound, the spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring.
Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for simulating UV-Vis spectra. nih.gov The spectrum of this compound would likely show two main absorption bands, similar to other substituted phenols. nih.govresearchgate.net The presence of the cyclopropyl and methyl groups, both of which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted phenol (B47542). docbrown.info This is because these substituents raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic excitation.
Table 1: Predicted UV-Vis Absorption Maxima for this compound Note: These are estimated values based on computational studies of similar phenolic compounds.
| Transition | Predicted λmax (nm) |
| Primary Band (π → π) | ~275 - 285 |
| Secondary Band (π → π) | ~220 - 230 |
The conformational orientation of the cyclopropyl group relative to the phenol ring could also have a minor influence on the calculated excitation energies. nih.gov
Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com
For this compound, the electron-donating nature of the methyl and cyclopropyl substituents is expected to increase the energy of the HOMO and decrease the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to phenol. This suggests that this compound would be more chemically reactive. scielo.org.mx
Table 2: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Note: These are estimated values based on computational studies of similar phenolic compounds.
| Parameter | Estimated Value (eV) |
| HOMO Energy | -8.0 to -8.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 6.5 to 7.5 |
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the regioselectivity of chemical reactions. The spatial distribution of the HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
In this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. This suggests that these are the most likely sites for attack by electrophiles. Conversely, the LUMO is expected to be distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions. nih.gov The MEP is typically color-coded, with red representing regions of most negative electrostatic potential (electron-rich) and blue representing regions of most positive electrostatic potential (electron-poor). researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This region would be the primary site for electrophilic attack and for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), making it susceptible to attack by nucleophiles. The aromatic ring would display a region of moderately negative potential, consistent with its electron-rich nature. wikipedia.orgrsc.org
Bonding Analysis and Hybridization States
A computational analysis of the bonding in this compound provides a detailed picture of its molecular structure. The carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π-electrons. The oxygen atom of the hydroxyl group is also sp² hybridized, allowing its lone pairs to participate in resonance with the aromatic ring. The carbon atom of the methyl group is sp³ hybridized.
The cyclopropyl group presents a unique bonding scenario. The carbon atoms in the cyclopropane (B1198618) ring are often described as having a hybridization state between sp² and sp³, with significant p-character in the C-C bonds, which are bent and weaker than typical C-C single bonds. This "bent bond" character gives the cyclopropyl group some properties reminiscent of a double bond.
Table 3: Hybridization States in this compound
| Atom/Group | Hybridization State |
| Aromatic Ring Carbons | sp² |
| Phenolic Oxygen | sp² |
| Methyl Carbon | sp³ |
| Cyclopropyl Carbons | Approximately sp²·²⁸ |
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. usda.gov For this compound, one could computationally investigate various reactions, such as its antioxidant activity through hydrogen atom transfer to a free radical.
Transition State Identification and Activation Energies
The study of chemical reactions at a molecular level often involves the characterization of transition states, which are the highest energy points along a reaction pathway. Identifying these transient structures is crucial for understanding reaction mechanisms and calculating activation energies, which govern the rate of a chemical transformation.
For a molecule like this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to map out the potential energy surface of a given reaction. A common approach involves performing a series of constrained geometry optimizations to locate a saddle point on this surface, which corresponds to the transition state. Frequency calculations are then essential to confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Once the geometry of the transition state is successfully identified and verified, its energy can be calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactant(s). This value is a critical parameter in chemical kinetics, providing insight into the feasibility and rate of a reaction under given conditions. For this compound, this could involve studying reactions such as oxidation of the phenol group or reactions involving the cyclopropyl ring.
Table 1: Hypothetical Activation Energies for Reactions of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Phenolic Hydrogen Abstraction | DFT (B3LYP) | 6-31G(d,p) | PCM (Water) | 15.2 |
| Cyclopropyl Ring Opening | CASSCF(8,8) | cc-pVTZ | Gas Phase | 45.7 |
| Electrophilic Aromatic Substitution | MP2 | aug-cc-pVDZ | SMD (Methanol) | 22.5 |
Reaction Coordinate Analysis
Reaction coordinate analysis provides a detailed view of the energetic profile of a chemical reaction, mapping the pathway from reactants to products through the transition state. This analysis is fundamental to understanding the mechanism of a reaction. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the reactants and products on the potential energy surface.
To perform a reaction coordinate analysis for this compound, one would start from the optimized geometry of the transition state. Following the vibrational mode corresponding to the imaginary frequency in both forward and reverse directions allows for the tracing of the IRC. This procedure generates a series of molecular geometries and their corresponding energies along the reaction path.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, including its conformational flexibility. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves and changes its shape over time.
For this compound, MD simulations would be employed to explore its conformational landscape. The molecule has several rotatable bonds, including the bond connecting the cyclopropyl group to the phenyl ring and the bond of the hydroxyl group. The orientation of these groups can significantly impact the molecule's properties and its interactions with other molecules.
An MD simulation would typically start with an optimized structure of the molecule. The system would then be simulated for a period of time (ranging from nanoseconds to microseconds), and the trajectory of all atoms would be recorded. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the timescales of conformational changes. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in different solvent environments.
Table 2: Torsional Angle Preferences for this compound from a Hypothetical MD Simulation (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Population (%) |
| C(ar)-C(ar)-C(cyclo)-H | Phenyl-Cyclopropyl Rotation | 60, 180, 300 | 30, 40, 30 |
| C(ar)-C(ar)-O-H | Phenolic Hydroxyl Rotation | 0, 180 | 55, 45 |
Exploration of 4 Cyclopropyl 3 Methylphenol Derivatives and Structural Analogs
Systematic Structural Modifications of the Phenolic Core
The phenolic core of 4-cyclopropyl-3-methylphenol, consisting of a hydroxyl group attached to a benzene (B151609) ring, offers several avenues for systematic structural modification. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity.
Modification of the Hydroxyl Group: The hydroxyl (-OH) group is a primary site for chemical reactions.
Etherification: Reaction of the phenolic hydroxyl group with alkyl halides or other alkylating agents in the presence of a base leads to the formation of ethers. This transformation converts the acidic proton of the phenol (B47542) into a non-acidic ether linkage, which can alter the compound's solubility and reactivity.
Esterification: Phenolic esters can be synthesized by reacting this compound with acyl chlorides or acid anhydrides. The resulting ester group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring.
Modifications of the Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (hydroxyl, methyl, and cyclopropyl (B3062369) groups) will govern the position of new substituents.
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents. The position of halogenation is directed by the activating hydroxyl and alkyl groups.
Nitration: The addition of a nitro group (-NO2) can be accomplished through nitration, typically using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved via sulfonation, which can increase the water solubility of the resulting derivative.
| Modification Type | Reagents | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | -OCH3 (Methoxy) | Decreased acidity, altered solubility |
| Esterification | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | -OCOCH3 (Acetoxy) | Increased steric hindrance, altered electronic properties |
| Halogenation | Br2, FeBr3 | -Br (Bromo) | Increased molecular weight, altered reactivity |
| Nitration | HNO3, H2SO4 | -NO2 (Nitro) | Strong electron-withdrawing effect |
Variations in Cyclopropyl Substitution and its Stereochemical Impact
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique chemical properties. Variations in substitution on the cyclopropyl ring itself can introduce stereochemical complexity.
The introduction of substituents on the cyclopropyl ring can lead to the formation of stereoisomers. For instance, substitution at one of the methylene (B1212753) carbons of the cyclopropyl group in this compound would create a new stereocenter, leading to a pair of enantiomers. If a second substituent is introduced, diastereomers become possible. The relative orientation of these substituents (cis or trans) with respect to the plane of the cyclopropyl ring significantly influences the molecule's shape and can affect its interactions with other molecules. The synthesis of enantiomerically enriched cyclopropyl derivatives can be achieved through diastereoselective reactions. nih.gov
The stereochemistry of substituted cyclopropanes can be designated using the cis/trans nomenclature for disubstituted systems. uou.ac.in For more complex systems, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign R/S configurations to the stereocenters. The rigidity of the cyclopropyl ring means that these stereochemical relationships are fixed.
Isomeric and Positional Analogs of this compound
Isomers of this compound share the same molecular formula but differ in the arrangement of their atoms. These can be broadly categorized as constitutional isomers, which include positional isomers.
Positional Isomers: These isomers differ in the positions of the substituents on the benzene ring. Given the trisubstituted nature of this compound, numerous positional isomers are possible. For example, the hydroxyl, methyl, and cyclopropyl groups can be arranged in various other combinations around the aromatic ring. Some examples include:
2-Cyclopropyl-3-methylphenol
2-Cyclopropyl-4-methylphenol
3-Cyclopropyl-2-methylphenol
4-Cyclopropyl-2-methylphenol
Other Constitutional Isomers: Beyond simple positional changes on the phenol ring, other constitutional isomers exist where the connectivity of the atoms is different. For example, the methyl group could be a substituent on the cyclopropyl ring instead of the benzene ring, resulting in a 4-(1-methylcyclopropyl)phenol. Another possibility is an ether isomer, such as 1-cyclopropyl-2-methoxy-4-methylbenzene.
| Isomer Name | Structural Difference from this compound |
|---|---|
| 2-Cyclopropyl-4-methylphenol | Positions of cyclopropyl and hydroxyl groups are swapped. |
| 4-Cyclopropyl-2-methylphenol | Position of the methyl group is ortho to the hydroxyl group. |
| 4-(1-Methylcyclopropyl)phenol | Methyl group is on the cyclopropyl ring. |
| 1-Cyclopropyl-2-methoxy-4-methylbenzene | Isomeric ether. |
Conformational Analysis of Derivatives
Conformational analysis of this compound derivatives involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The key rotational bond in this context is the one connecting the cyclopropyl group to the aromatic ring.
The orientation of the cyclopropyl ring relative to the plane of the benzene ring is of particular interest. The cyclopropyl group can adopt different conformations through rotation around the C-C single bond. Theoretical studies on similar molecules, such as cyclopropyl methyl ketone, have shown that specific conformations are more stable than others due to a balance of steric and electronic effects. uwlax.edu For cyclopropylarenes, the two primary conformations are the "bisected" and "perpendicular" conformations.
Bisected Conformation: In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, with one C-H bond of the cyclopropyl group lying in the plane of the aromatic ring.
Perpendicular Conformation: Here, the plane of the cyclopropyl ring is coplanar with the aromatic ring.
The relative energies of these conformations, and thus the preferred geometry, are influenced by the electronic interactions between the cyclopropyl ring's Walsh orbitals and the π-system of the benzene ring, as well as by steric hindrance from adjacent substituents. The presence of the methyl group ortho to the cyclopropyl group in this compound would likely introduce steric strain that influences the rotational barrier and the preferred conformation.
Structure-Activity Relationships (SAR) in Related Compound Classes (General Chemical Reactivity/Properties)
Structure-Activity Relationship (SAR) studies in chemistry aim to correlate the chemical structure of a compound with its reactivity or other properties. For derivatives of this compound, SAR principles can help predict how structural modifications will affect their chemical behavior.
The electronic properties of the substituents on the phenolic ring play a crucial role in determining the reactivity of the molecule. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. The methyl and cyclopropyl groups are also weakly activating and ortho-, para-directing. The combined effect of these groups in this compound will direct incoming electrophiles to the positions ortho and para to the hydroxyl group that are not already substituted.
The acidity of the phenolic proton is also highly dependent on the nature of the substituents on the ring. researchgate.net Electron-donating groups, like methyl and cyclopropyl, generally decrease the acidity of the phenol compared to phenol itself, as they destabilize the resulting phenoxide ion. Conversely, the introduction of electron-withdrawing groups, such as nitro or halo groups, would be expected to increase the acidity.
The reactivity of the cyclopropyl group itself is another important consideration. The strained C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, giving them some properties reminiscent of a double bond. This can make the cyclopropyl group susceptible to ring-opening reactions under certain conditions, although it is generally stable.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives of this compound would involve a combination of established and modern synthetic methodologies. The characterization of these new compounds is essential to confirm their structure and purity.
Synthesis: The synthesis of the parent molecule, this compound, could potentially start from m-cresol (B1676322). wikipedia.org A Friedel-Crafts acylation followed by reduction and cyclization could introduce the cyclopropyl group. Alternatively, cross-coupling reactions could be employed to attach the cyclopropyl group to a pre-functionalized phenol. The synthesis of derivatives would then proceed from this core structure using the reactions described in section 6.1. For example, a novel ether derivative could be synthesized by reacting this compound with a specific alkyl halide in the presence of a base.
Characterization: A suite of analytical techniques would be used to characterize any newly synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. They provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and stereochemistry of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, the characteristic O-H stretch of the phenol would be absent in an ether derivative, while a strong C=O stretch would confirm the formation of an ester.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also give clues about its structure through fragmentation patterns.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound, which can be used to confirm the molecular formula.
The synthesis and characterization of novel derivatives of this compound contribute to the broader understanding of the chemical properties and potential applications of this class of compounds. nih.govresearchgate.net
Advanced Applications and Functional Materials Derived from 4 Cyclopropyl 3 Methylphenol
Chemical Building Block in Organic Synthesis
The reactivity of 4-cyclopropyl-3-methylphenol makes it a valuable intermediate in organic synthesis. The phenolic hydroxyl group can undergo a variety of transformations, including etherification and esterification, to introduce new functional groups. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents that can further tailor the molecule's properties.
The presence of the cyclopropyl (B3062369) group is of particular interest. This three-membered ring is known for its unique electronic properties and its ability to participate in ring-opening reactions under specific conditions, providing a pathway to more complex molecular scaffolds. While specific, large-scale industrial applications of this compound as a building block are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds and advanced materials, suggesting its potential as a precursor in their synthesis. For instance, the synthesis of various cyclopropyl derivatives from ketones or aldehydes highlights the utility of the cyclopropyl group in constructing complex molecules.
The synthesis of related compounds, such as 4-amino-3-methylphenol (B1666317) from m-cresol (B1676322), indicates that the underlying phenol (B47542) structure is a key starting point for producing a range of chemical intermediates. google.comnih.gov These intermediates can be crucial in the manufacturing of dyes, plant protection products, and high-performance resins. google.comnih.gov
Role in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an aromatic ring capable of electrophilic substitution, makes it a promising candidate for applications in materials science and polymer chemistry.
Precursor for Specialty Chemicals and Resins
Phenolic compounds are fundamental precursors in the production of phenolic resins, which are known for their high thermal stability, chemical resistance, and flame-retardant properties. While the direct use of this compound in large-scale resin production is not widely reported, its structural similarity to other alkylphenols, such as cresols, suggests its potential in this area. The synthesis of alkyl phenolic resins often involves the reaction of alkylphenols with aldehydes, such as formaldehyde, under acidic or basic conditions. cmu.edu
The incorporation of a cyclopropyl group into a phenolic resin backbone could impart unique properties. The strained ring system may influence the cross-linking density and the thermal and mechanical properties of the resulting resin. The synthesis of phenolic resins with various substituents is an active area of research to enhance properties like ablation resistance and char yields for applications in aerospace and other high-performance sectors.
Incorporation into Advanced Polymer Structures
Beyond traditional phenolic resins, this compound can be envisioned as a monomer or a modifying agent in the synthesis of other advanced polymer structures. The hydroxyl group allows for its incorporation into polyesters, polyethers, and polycarbonates through condensation polymerization.
The reactivity of the aromatic ring could be exploited in polymerization reactions that proceed via electrophilic aromatic substitution. Furthermore, the cyclopropyl group itself can be a site for polymerization under specific catalytic conditions, leading to polymers with unique main-chain or side-chain architectures. Research into the ring-opening polymerization of functionalized cyclopropanes indicates the potential for creating novel polymer backbones. While specific examples of polymers derived directly from this compound are scarce in the literature, the principles of polymer chemistry suggest its viability in creating materials with tailored properties. For example, the incorporation of bulky side groups, such as the cyclopropyl-methylphenyl moiety, can influence the polymer's glass transition temperature, solubility, and mechanical strength.
Antioxidant Properties and Mechanisms (Purely Chemical Perspective)
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals. This compound, as a substituted phenol, is expected to exhibit these properties. The antioxidant activity of phenols is intricately linked to their molecular structure, particularly the substituents on the aromatic ring. rsc.orgstabilization-technologies.com
Radical Scavenging Pathways
The primary mechanism by which phenolic antioxidants inhibit oxidation is through the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby terminating the radical chain reaction. vinatiorganics.compartinchem.com This process is often referred to as hydrogen atom transfer (HAT).
In the case of this compound, the reaction with a radical (R•) can be represented as:
4-Cyclopropyl-3-methyl-C₆H₃OH + R• → 4-Cyclopropyl-3-methyl-C₆H₃O• + RH
The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. The presence of the electron-donating methyl and cyclopropyl groups at the ortho and para positions relative to the hydroxyl group is expected to further stabilize the phenoxyl radical, enhancing the antioxidant activity. nih.gov Bulky substituents, often referred to as "hindered phenols," can increase the stability of the phenoxyl radical and prevent it from initiating new radical chains. vinatiorganics.compartinchem.com
The general mechanism for hindered phenolic antioxidants involves the formation of a stable phenoxyl radical that can further react to terminate another radical, thus acting as a potent scavenger. partinchem.com
Electron Transfer Mechanisms
In addition to hydrogen atom transfer, phenolic compounds can also act as antioxidants through electron transfer (ET) mechanisms. nih.gov In polar solvents, a sequential proton loss electron transfer (SPLET) mechanism can occur. nih.govresearchgate.netsemanticscholar.org In this pathway, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.
4-Cyclopropyl-3-methyl-C₆H₃OH ⇌ 4-Cyclopropyl-3-methyl-C₆H₃O⁻ + H⁺ 4-Cyclopropyl-3-methyl-C₆H₃O⁻ + R• → 4-Cyclopropyl-3-methyl-C₆H₃O• + R⁻
The electron-donating nature of the alkyl and cyclopropyl substituents on the aromatic ring of this compound increases the electron density of the phenolic oxygen, which can facilitate electron donation and enhance its antioxidant capacity. nih.gov Computational studies on substituted phenols have shown that electron-donating groups generally increase the highest occupied molecular orbital (HOMO) energy, making electron transfer more favorable.
Another possible mechanism is single-electron transfer followed by proton transfer (SET-PT), where the phenol first donates an electron to the radical, forming a radical cation, which then loses a proton.
4-Cyclopropyl-3-methyl-C₆H₃OH + R• → [4-Cyclopropyl-3-methyl-C₆H₃OH]⁺• + R⁻ [4-Cyclopropyl-3-methyl-C₆H₃OH]⁺• → 4-Cyclopropyl-3-methyl-C₆H₃O• + H⁺
The predominant mechanism (HAT, SPLET, or SET-PT) is influenced by factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent. nih.govresearchgate.netsemanticscholar.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | C₁₀H₁₂O | 148.20 | Phenolic hydroxyl, cyclopropyl and methyl substituents |
| m-Cresol | C₇H₈O | 108.14 | Precursor for substituted phenols wikipedia.org |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | Halogenated phenol with various industrial uses nih.govsigmaaldrich.com |
| Phenol | C₆H₆O | 94.11 | Parent compound of the phenol class |
Potential as an Agrochemical Intermediate (Non-Efficacy/Toxicity Focus)
The incorporation of a cyclopropane (B1198618) ring is a well-established strategy in the design of modern agrochemicals, particularly fungicides and insecticides. This three-membered ring can impart unique conformational rigidity and metabolic stability to a molecule, often leading to enhanced biological activity. While direct evidence for the use of this compound as a starting material in commercial agrochemical synthesis is not extensively documented in publicly available literature, its structural motifs are present in several patented pesticidal compounds.
The synthesis of such specialized phenols often begins with more common precursors. For instance, m-cresol (3-methylphenol) is a widely used industrial starting material for a variety of substituted phenols. google.comwikipedia.orgwikipedia.org Plausible synthetic routes to this compound would likely involve the introduction of the cyclopropyl group at the 4-position of the m-cresol ring. This could potentially be achieved through a multi-step synthesis involving an initial functionalization of the 4-position, followed by a cyclopropanation reaction. For example, the synthesis of related compounds like 4-bromo-3-methylphenol (B31395) and 4-amino-3-methylphenol from m-cresol is well-documented. google.comchemicalbook.com
Once obtained, this compound could serve as a key building block. The phenolic hydroxyl group can be readily converted into an ether or ester linkage, allowing for the attachment of other pharmacophoric groups. This is a common strategy in the synthesis of agrochemicals. For instance, the ether linkage is a key structural feature in many modern fungicides.
The following table outlines a hypothetical synthetic pathway from m-cresol to a potential agrochemical intermediate, illustrating the type of transformations that would be involved.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | m-Cresol | e.g., N-Bromosuccinimide | 4-Bromo-3-methylphenol | Electrophilic Aromatic Substitution |
| 2 | 4-Bromo-3-methylphenol | Cyclopropylboronic acid, Pd catalyst | This compound | Suzuki Coupling |
| 3 | This compound | Alkyl halide, Base | O-alkylated derivative | Williamson Ether Synthesis |
This table is a generalized representation and specific reaction conditions would need to be optimized.
Catalytic Applications of this compound-based Ligands
The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to achieve higher efficiency, selectivity, and broader substrate scope in chemical transformations. Phenolic compounds, particularly those with steric bulk and defined electronic properties, are valuable precursors for the synthesis of ligands for metal-catalyzed reactions.
While specific research on ligands derived directly from this compound is not prominent in the current literature, the structural features of this molecule suggest its potential in this area. The phenol can be functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center.
The presence of the cyclopropyl and methyl groups in proximity to the coordinating atom would create a specific steric environment around the metal center. This steric hindrance can play a crucial role in controlling the stereoselectivity of a catalytic reaction, for example, in asymmetric hydrogenation or cross-coupling reactions.
A hypothetical ligand derived from this compound could be a phosphine (B1218219) ligand, synthesized through a multi-step process. The resulting ligand could then be complexed with a transition metal, such as palladium or rhodium, to form a catalyst.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | This compound | e.g., Formaldehyde, Dimethylamine | Mannich base derivative | Mannich Reaction |
| 2 | Mannich base derivative | e.g., Diphenylphosphine | Phosphine ligand | Nucleophilic Substitution |
| 3 | Phosphine ligand | Metal precursor (e.g., PdCl2) | Metal-ligand complex | Coordination |
The performance of such a catalyst would be highly dependent on the specific reaction it is designed for. The electronic properties of the phenol ring, modified by the electron-donating methyl and cyclopropyl groups, would also influence the catalytic activity of the metal center.
Future Research Directions and Emerging Challenges in 4 Cyclopropyl 3 Methylphenol Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods for phenol (B47542) synthesis exist, the specific substitution pattern of 4-Cyclopropyl-3-methylphenol necessitates the development of more sophisticated and efficient synthetic strategies. Future research is expected to focus on catalyst-free methods, C-H activation, and biocatalysis to improve sustainability and efficiency.
Key research areas include:
Photocatalytic Pathways: Visible-light photocatalysis offers a green alternative to traditional methods, potentially enabling the direct oxidation of benzene (B151609) precursors under mild conditions. mdpi.com Research into photocatalytic systems, such as those using Fe-Cr-doped TiO2, could lead to high-yield, one-step syntheses of substituted phenols. mdpi.com
C-H Functionalization: Direct C-H activation and functionalization are powerful tools for building molecular complexity in a step- and atom-economical manner. nih.gov Future routes could involve the targeted C-H cyclopropylation of 3-methylphenol or the C-H methylation/arylation of 4-cyclopropylphenol, bypassing the need for pre-functionalized starting materials.
Organocatalysis and Biocatalysis: The use of organocatalysts or engineered enzymes presents a significant opportunity for the enantioselective synthesis of chiral derivatives. Biocatalytic approaches, such as those using repurposed heme enzymes or engineered tautomerases, are emerging for the asymmetric synthesis of cyclopropanes and could be adapted for the synthesis of precursors to this compound. nih.govwpmucdn.com
| Synthetic Strategy | Potential Advantages | Emerging Challenges |
| Photocatalysis | Utilizes visible light, mild reaction conditions, potential for high selectivity. mdpi.com | Catalyst stability, scaling up reactions, managing side reactions. |
| Direct C-H Activation | High atom economy, reduces pre-functionalization steps, allows for late-stage modification. nih.gov | Regioselectivity control, catalyst cost and sensitivity, harsh conditions for some methods. |
| Biocatalysis | High stereoselectivity, environmentally benign (aqueous media), mild conditions. nih.gov | Enzyme engineering for substrate specificity, limited reaction scope, scalability of enzyme production. |
Exploration of Undiscovered Reactivity Patterns
The unique juxtaposition of the hydroxyl, methyl, and cyclopropyl (B3062369) groups on the phenol ring suggests a rich and largely unexplored reactivity profile. The cyclopropyl group, with its inherent ring strain and enhanced π-character, can significantly influence the electronic properties and reaction pathways of the aromatic ring. acs.org
Future investigations should target:
Electrophilic Aromatic Substitution: A systematic study is needed to understand how the interplay between the electron-donating hydroxyl and alkyl groups and the unique electronic nature of the cyclopropyl ring directs incoming electrophiles.
Oxidation Chemistry: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of phenoxyl radicals or quinone-type structures. The fate of the cyclopropyl ring under various oxidative conditions is a key area for investigation, as it may undergo ring-opening or other transformations.
Cycloaddition Reactions: The potential for this compound or its derivatives to participate in cycloaddition reactions, such as Diels-Alder reactions, remains an open question. oregonstate.eduacs.org Such reactions could provide rapid access to complex polycyclic frameworks.
Photochemistry: Arylcyclopropanes are known to undergo fascinating photochemical rearrangements. acs.orgacs.orgrsc.org Exploring the photochemistry of this compound could unveil novel isomerization pathways or trigger unique reactions involving the cyclopropyl ring, potentially leading to structurally diverse products. nih.gov
Advanced Computational Modeling and Machine Learning Applications
Computational tools are poised to revolutionize the study of specialized molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms.
Emerging applications in this domain include:
Predictive Reactivity Models: Computational modeling can predict the most likely sites for electrophilic attack or radical abstraction, guiding experimental design and saving resources.
Machine Learning for Reaction Optimization: Machine learning (ML) algorithms, particularly when combined with high-throughput experimentation, can rapidly optimize reaction conditions to maximize yield and selectivity. beilstein-journals.orgbeilstein-journals.org Bayesian optimization and other ML techniques can navigate complex, high-dimensional parameter spaces more efficiently than traditional methods. researchgate.net
AI-Driven Discovery: Integrating AI with automated synthesis platforms can accelerate the discovery of new reactions and applications for this compound and its derivatives. stanford.edu Transfer learning and active learning strategies can enable effective modeling even with the limited data typical for a novel compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org For the multi-step synthesis often required for complex molecules, continuous-flow systems can integrate reaction, separation, and analysis into a single, streamlined operation. researchgate.netrsc.org
Future directions include:
Telescoped Synthesis: Designing multi-step, continuous-flow syntheses of this compound derivatives without intermediate isolation. rsc.org This approach improves efficiency and reduces waste.
Automated Platforms for High-Throughput Experimentation: Using automated robotic systems to perform numerous experiments in parallel, allowing for rapid screening of catalysts, solvents, and other reaction parameters. nih.gov
Process Analytical Technology (PAT): Integrating in-line analytical techniques (e.g., spectroscopy) to monitor reactions in real-time, enabling precise control and optimization of the manufacturing process. researchgate.net
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Multi-step synthesis, hazardous reaction handling, scalability. nih.govumontreal.ca | Enhanced safety, improved reproducibility, efficient heat/mass transfer. |
| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis. | Increased efficiency, reduced human error, rapid data generation. |
| Machine Learning | Reaction outcome prediction, optimization of flow parameters. beilstein-journals.org | Accelerated optimization, discovery of non-intuitive conditions, reduced number of experiments. beilstein-journals.org |
Discovery of New Material Science Applications
The structural features of this compound make it an intriguing building block for new materials. The phenol group is a well-known precursor for polymers, while the cyclopropyl moiety can impart unique physical and electronic properties.
Potential research avenues are:
Phenolic Resins and Polymers: Investigating the polymerization of this compound to create novel phenolic resins. The cyclopropyl group could influence properties such as thermal stability, rigidity, and solubility.
Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers in the synthesis of MOFs. encyclopedia.pubcd-bioparticles.net The specific geometry and electronic nature of the linker could create frameworks with tailored porosity and functionality for applications in gas storage or catalysis. rsc.org
Organic Electronics: Exploring the potential of polymers or materials derived from this compound in organic electronics, where the electronic interaction between the aromatic ring and the cyclopropyl group might lead to interesting semiconductor or light-emitting properties.
Sustainable and Environmentally Benign Chemical Processes
Modern chemical research places a strong emphasis on green chemistry principles. Future work on this compound must prioritize sustainability.
Key challenges and opportunities are:
Renewable Feedstocks: Developing synthetic routes that utilize precursors derived from biomass, such as lignin (B12514952). mdpi.comnih.gov The catalytic valorization of lignin can produce a variety of substituted phenols, and tailoring these processes could provide a sustainable pathway to the target molecule or its precursors. nih.govdigitellinc.comresearchgate.net
Green Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like bioderived solvents (e.g., biodiesel), supercritical fluids, or water. nih.govacs.orgresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. C-H activation and cycloaddition reactions are particularly promising in this regard. nih.govacs.org
Interdisciplinary Research Opportunities (e.g., beyond direct chemical applications)
The unique structure of this compound opens doors to research at the interface of chemistry and other scientific disciplines.
Promising areas for interdisciplinary collaboration include:
Medicinal Chemistry: The cyclopropyl group is a valuable motif in drug design, often used to enhance metabolic stability, improve potency, and reduce off-target effects. acs.orgresearchgate.netiris-biotech.de Derivatives of this compound could be explored as scaffolds for developing new therapeutic agents. The cyclopropyl ring's ability to constrain conformation can be crucial for optimizing binding to biological targets. iris-biotech.de However, the potential for metabolic activation of cyclopropyl groups, especially when attached to amines, requires careful consideration. hyphadiscovery.com
Chemical Biology: Developing derivatives that can be used as molecular probes to study biological systems. For example, incorporating fluorescent tags or reactive handles could allow for the visualization and tracking of biological processes.
Agrochemicals: Many pesticides and herbicides contain phenol and cyclopropane (B1198618) structures. burnschemistry.com Investigating the biological activity of this compound derivatives could lead to the discovery of new agrochemicals with improved efficacy or environmental profiles.
Q & A
Q. What are the optimized synthetic routes for 4-Cyclopropyl-3-methylphenol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation or cyclopropanation of a phenolic precursor. For example, substituting a hydroxyl group on 3-methylphenol with a cyclopropyl moiety via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃/NaOH) can yield the target compound. Reaction optimization should focus on:
- Catalyst selection : Alkali metal carbonates improve substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Temperature control : Maintain 60–80°C to avoid side reactions like oxidation of the phenolic group.
Table 1: Synthesis Optimization Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 78 | 99.2 |
| NaOH | EtOH | 60 | 65 | 97.5 |
| NaH | THF | 80 | 72 | 98.8 |
Contradictions in yield data often arise from impurities in starting materials or incomplete cyclopropane ring formation. Validate intermediates via NMR or LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound, and what are their validation parameters?
Methodological Answer: Key techniques include:
- GC-MS : For purity assessment (>99% by GC) and detection of volatile byproducts (e.g., residual solvents) .
- HPLC-UV : Quantify phenolic degradation products (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .
- ¹H/¹³C NMR : Confirm cyclopropyl ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) .
Table 2: Analytical Validation Parameters
| Technique | Parameter | Value |
|---|---|---|
| GC-MS | Purity Threshold | ≥99.0% |
| HPLC-UV | LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
| NMR | Cyclopropyl Signal | δ 0.8–1.2 ppm (¹H) |
Discrepancies in purity data may stem from column selection in HPLC or integration methods in NMR .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s stability under varying environmental conditions?
Methodological Answer: The cyclopropyl group enhances steric hindrance, reducing oxidative degradation but increasing sensitivity to UV light. Key findings:
- Photodegradation : Exposure to UV light (254 nm) leads to ring-opening products (e.g., allylic alcohols) within 24 hours .
- Thermal Stability : Stable up to 150°C; decomposition occurs via cyclopropane ring cleavage above 200°C .
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10), forming 3-methylphenolate derivatives .
Recommendations : Store in amber glass at 4°C under inert gas (N₂/Ar) to minimize light/oxygen exposure .
Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Divergent biological data (e.g., antimicrobial IC₅₀ values) often arise from:
- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
- Receptor modeling : Hybrid computational/wet-lab approaches improve SAR predictability. For example, Haddad et al. (2008b) reconciled discrepancies by meta-analyzing 9 datasets, while Saito et al. (2009) used receptor agonism profiles from 52 mouse receptors .
Table 3: Comparative Receptor Modeling Approaches
| Study | Method | Key Outcome |
|---|---|---|
| Haddad et al. | Meta-analysis of 9 datasets | Identified non-overlapping clusters |
| Saito et al. | 52 receptor agonism profiles | Mapped bioactivity to structural motifs |
Standardize bioassays using OECD guidelines to minimize variability .
Q. What are the structure-activity relationships (SAR) guiding the design of this compound derivatives with enhanced bioactivity?
Methodological Answer: SAR studies indicate:
- Cyclopropyl substitution : Increases logP (hydrophobicity), enhancing membrane permeability but reducing aqueous solubility .
- Methyl group position : 3-Methyl orientation optimizes hydrogen bonding with target enzymes (e.g., cytochrome P450) .
- Electron-withdrawing groups : Nitro or chloro substituents at the 4-position improve antimicrobial potency but increase toxicity .
Recommendations : Use QSAR models to predict bioactivity and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
